6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the triazine ring.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached to the triazine ring through alkylation reactions, using ethoxybenzyl halides or similar reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxybenzyl group or the triazine ring is oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols, depending on the specific reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted triazine or pyridine derivatives.
Scientific Research Applications
6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-chlorobenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-fluorobenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one
Uniqueness
6-(4-ethoxybenzyl)-3-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethoxybenzyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-3-(pyridin-3-ylmethylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-15-7-5-13(6-8-15)10-16-17(24)21-18(23-22-16)20-12-14-4-3-9-19-11-14/h3-9,11H,2,10,12H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVPBOYUTHEURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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